molecular formula C16H19FN2O4 B1355157 Boc-5-fluoro-DL-tryptophan CAS No. 67337-05-7

Boc-5-fluoro-DL-tryptophan

Cat. No.: B1355157
CAS No.: 67337-05-7
M. Wt: 322.33 g/mol
InChI Key: BSFODZRINGCUSL-UHFFFAOYSA-N
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Description

Boc-5-fluoro-DL-tryptophan is a derivative of tryptophan, an essential amino acid. The compound features a fluorine atom at the 5-position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This modification enhances its stability and makes it useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-5-fluoro-DL-tryptophan typically involves the following steps:

    Protection: The amino group of the tryptophan is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Starting Materials: High-purity tryptophan and fluorinating agents.

    Reaction Conditions: Controlled temperature and pH to facilitate the fluorination and protection reactions.

    Purification: Techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-5-fluoro-DL-tryptophan undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to yield the free amino group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted tryptophan derivatives can be formed.

    Deprotected Product: Removal of the Boc group yields 5-fluoro-DL-tryptophan.

Scientific Research Applications

Boc-5-fluoro-DL-tryptophan has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in studies of protein structure and function due to its ability to be incorporated into peptides and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a probe in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-5-fluoro-DL-tryptophan involves its incorporation into peptides and proteins, where it can influence their structure and function. The fluorine atom can affect the electronic properties of the indole ring, altering interactions with other molecules. The Boc group provides stability during synthesis and can be removed to yield the active compound.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-DL-tryptophan: Lacks the Boc protecting group, making it less stable during synthesis.

    Boc-DL-tryptophan: Does not have the fluorine atom, resulting in different electronic properties.

    5-Fluoro-L-tryptophan: The L-isomer of the compound, which may have different biological activities.

Uniqueness

Boc-5-fluoro-DL-tryptophan is unique due to the combination of the fluorine atom and the Boc protecting group, which provides both stability and specific electronic properties. This makes it particularly useful in applications where both stability and reactivity are required.

Properties

IUPAC Name

3-(5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFODZRINGCUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67337-05-7
Record name N-[(1,1-Dimethylethoxy)carbonyl]-5-fluorotryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67337-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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